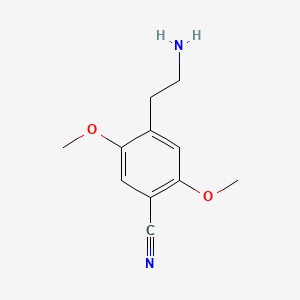
2,5-Dimethoxy-4-cyanophenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-cyanophenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions and a cyano group at the 4 position on the phenyl ring. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine typically involves multiple steps. One common method starts with the Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloracetyl chloride to produce alpha-chloro-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to form alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 2,5-Dimethoxy-4-cyanophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted phenethylamines.
科学的研究の応用
2,5-Dimethoxy-4-cyanophenethylamine has been extensively studied for its applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Used in research on neuroplasticity and synaptogenesis .
Medicine:
- Explored for potential therapeutic applications in treating psychiatric disorders.
- Studied for its hallucinogenic properties and potential use in psychotherapy .
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The primary mechanism of action of 2,5-Dimethoxy-4-cyanophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways result in the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB), which in turn regulates the expression of genes associated with neuronal plasticity and synaptogenesis .
類似化合物との比較
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
Uniqueness: 2,5-Dimethoxy-4-cyanophenethylamine is unique due to the presence of the cyano group at the 4 position, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects on the central nervous system .
特性
CAS番号 |
88441-07-0 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12/h5-6H,3-4,12H2,1-2H3 |
InChIキー |
OGWCKYKYGQORLF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



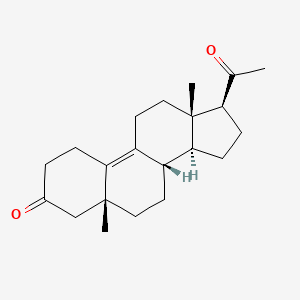
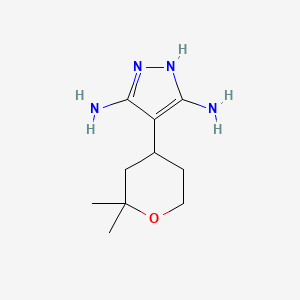
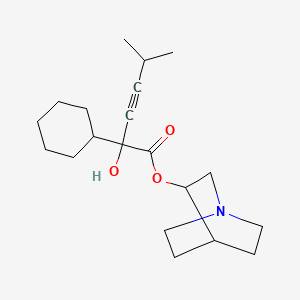
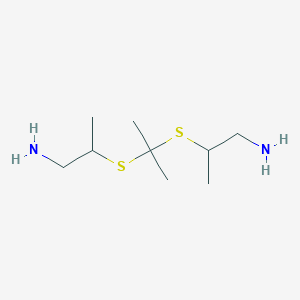
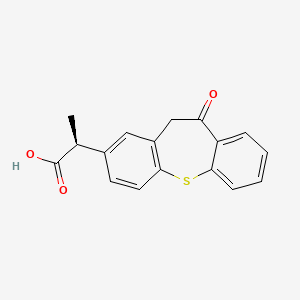
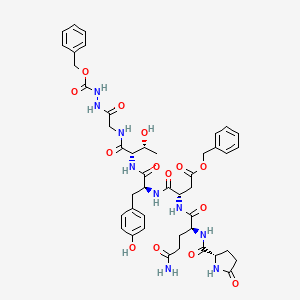
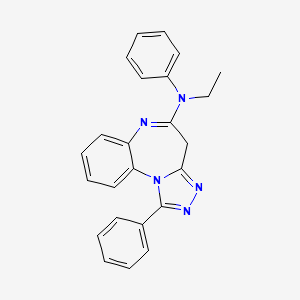

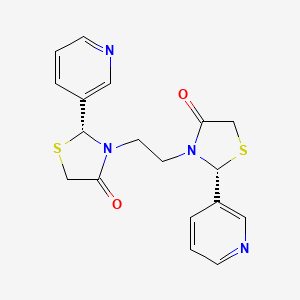
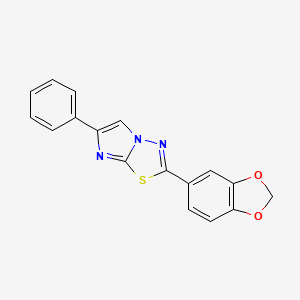

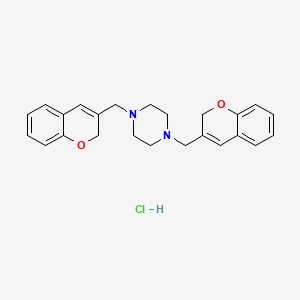
![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
